Premafloxacin
Overview
Description
Premafloxacin is an 8-methoxy fluoroquinolone derivative patented by the American pharmaceutical company Warner-Lambert Co. as an antibacterial agent . It’s a member of the quinolone family of antibiotics .
Molecular Structure Analysis
Premafloxacin has a molecular formula of C21H26FN3O4 . It belongs to the quinolone family of antibiotics, which are characterized by a central bicyclic system .
Scientific Research Applications
Enhanced Activity Against Staphylococcus aureus
Premafloxacin, a novel 8-methoxy fluoroquinolone, exhibits significantly enhanced activity against Staphylococcus aureus. It has been found to be more effective than ciprofloxacin in this regard. Studies on topoisomerase IV mutations in S. aureus have revealed that premafloxacin interacts with this enzyme differently compared to other quinolones, which may contribute to its enhanced activity. This suggests a unique drug-target interaction that could have implications for developing more effective treatments against Staphylococcus aureus, including drug-resistant strains (Ince & Hooper, 2000).
Activity Against Veterinary Pathogens
Premafloxacin has shown promising results against a range of pathogens of veterinary importance. It demonstrates equivalent activity to other antimicrobials like ciprofloxacin and enrofloxacin against gram-negative bacilli but is much more active against staphylococci, streptococci, and anaerobes. This broad spectrum of activity makes premafloxacin a potential candidate for treating various infections in veterinary medicine (Watts et al., 1997).
Synthesis and Chemical Development
Premafloxacin's chemical synthesis involves complex processes, highlighting the drug's intricate molecular structure. The development of efficient and stereoselective methods for preparing key intermediates in premafloxacin's synthesis underscores the scientific interest in its molecular design and production. This aspect of research is crucial for the large-scale manufacturing and availability of the drug (Fleck et al., 2003).
Polymorphism and Physical Properties
The study of premafloxacin's polymorphism, including its various solid modifications, provides insights into its physical and chemical stability. Understanding these properties is essential for the drug's formulation and storage, impacting its therapeutic efficacy and shelf life (Schinzer et al., 1997).
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-[(1S)-1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUWONDIBHQOZ-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162407 | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Premafloxacin | |
CAS RN |
143383-65-7 | |
Record name | Premafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143383657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Premafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREMAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOM2HMO524 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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